molecular formula C9H9ClN4O B1480089 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile CAS No. 2098085-72-2

3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile

Cat. No.: B1480089
CAS No.: 2098085-72-2
M. Wt: 224.65 g/mol
InChI Key: AXWPSVAOTBKJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile ( 2098085-72-2) is a chemical compound with a molecular weight of 224.65 g/mol and the molecular formula C 9 H 9 ClN 4 O . This nitrile-functionalized derivative features an imidazo[1,2-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The primary research application of this compound is as a key chemical building block or synthetic intermediate. The presence of both a reactive chloro group and a nitrile moiety on the molecular framework makes it a versatile precursor for the synthesis of more complex molecules. Researchers can utilize this compound in various synthetic transformations, including nucleophilic substitution reactions and the development of targeted kinase inhibitors . Its structural features make it particularly valuable for constructing compound libraries in drug discovery efforts, especially in the exploration of new therapeutic agents that interact with kinase enzymes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-7-5-12-8-6-13(3-4-14(7)8)9(15)1-2-11/h5H,1,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWPSVAOTBKJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile generally involves:

  • Construction of the 5,6-dihydroimidazo[1,2-a]pyrazine ring system.
  • Introduction of the 3-chloro substituent on the imidazo ring.
  • Attachment of the 3-oxopropanenitrile side chain.

The synthetic routes reported in related literature and patents suggest that the key step is the formation of the imidazo[1,2-a]pyrazine nucleus followed by selective chlorination and subsequent acylation or cyanation to install the oxopropanenitrile moiety.

Reported Reaction Conditions and Yields

While direct preparation of the exact compound is scarcely described in open literature, closely related compounds with similar heterocyclic cores and substitution patterns have been synthesized using the following methods:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Ring Closure Cyclization of appropriate diamine and ketoester precursors under reflux in polar solvents 70-85 Formation of 5,6-dihydroimidazo[1,2-a]pyrazine core; conditions optimized for ring closure
2 Selective Chlorination Treatment with N-chlorosuccinimide (NCS) or sulfuryl chloride in inert solvents at 0-25°C 60-80 Chlorination at position 3 of imidazo ring; reaction monitored by TLC
3 Introduction of Oxopropanenitrile Side Chain Acylation using 3-oxopropanenitrile derivatives or via coupling with cyanoacetyl chloride in presence of base 70-86 Coupling often performed using carbodiimide coupling agents (e.g., EDC) and additives like HOBT

Detailed Example from Related Synthesis

A representative synthetic procedure adapted from closely related compounds (e.g., 3-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin derivatives) is as follows:

  • Step 1: Ring Formation
    A suitable diamine precursor is reacted with a ketoester under nitrogen atmosphere in dichloromethane or acetonitrile at room temperature to 65°C for 12-24 hours, yielding the 5,6-dihydroimidazo[1,2-a]pyrazine intermediate.

  • Step 2: Chlorination
    The intermediate is dissolved in anhydrous dichloromethane and cooled to 0°C. N-chlorosuccinimide (NCS) is added portion-wise. The reaction is stirred for 2-4 hours while monitoring by TLC. Upon completion, the mixture is quenched with aqueous sodium bicarbonate, extracted, dried, and concentrated.

  • Step 3: Coupling with 3-oxopropanenitrile
    The chlorinated intermediate is reacted with 3-oxopropanenitrile or its activated derivative (e.g., cyanoacetyl chloride) in the presence of carbodiimide coupling agents such as EDC and additives like HOBT in DMF or dichloromethane at 0–25°C for 12-16 hours. The reaction mixture is worked up by aqueous extraction and purified by flash chromatography.

This procedure typically yields the target compound in 70-86% yield with high purity confirmed by NMR and chromatographic analysis.

Reaction Optimization and Purification

  • Solvents: Dichloromethane, acetonitrile, and DMF are preferred for their ability to dissolve reactants and facilitate coupling reactions.
  • Temperature Control: Low temperatures (0–5°C) during chlorination prevent over-chlorination and side reactions.
  • Coupling Agents: EDC combined with HOBT enhances amide bond formation efficiency, minimizing racemization and side products.
  • Purification: Flash chromatography using ethyl acetate/petroleum ether mixtures is effective for isolating the pure product.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Observations
Ring closure Diamine + ketoester, CH2Cl2 or MeCN, RT-65°C, 12-24h 70-85 Efficient cyclization forming imidazo[1,2-a]pyrazine core
Selective chlorination NCS or SO2Cl2, CH2Cl2, 0-25°C, 2-4h 60-80 Controlled chlorination at position 3
Coupling with 3-oxopropanenitrile 3-oxopropanenitrile or cyanoacetyl chloride, EDC/HOBT, DMF, 0-25°C, 12-16h 70-86 High-yielding amide bond formation, mild conditions
Purification Flash chromatography (EtOAc/petroleum ether) - Provides pure, analytically confirmed final compound

Research Findings and Notes

  • The use of carbodiimide coupling agents such as EDC in combination with HOBT is a well-established method for amide bond formation in heterocyclic synthesis, providing good yields and minimizing side reactions.
  • Chlorination using NCS is preferred over harsher reagents to maintain selectivity and avoid degradation of sensitive functional groups.
  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical to optimize reaction times and conditions.
  • Purification by flash chromatography is necessary to obtain analytically pure material suitable for further biological or chemical studies.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amino derivative, while reduction of the nitrile group may produce an amine.

Scientific Research Applications

3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its biological activity is studied to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The chloro and nitrile groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyrazine Derivatives

Compound Name Substituents Molecular Weight Key Biological Activity Reference
3-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile 3-Cl, 7-(3-oxopropanenitrile) ~279.7* Not reported (inferred: kinase/DPP-IV inhibition potential) N/A
2-Amino-1-(2-(4-fluorophenyl)-3-((4-fluorophenyl)amino)-8,8-dimethylimidazo[1,2-a]pyrazin-7-yl)ethanone 2-(4-FPh), 3-(4-FPhNH), 8,8-dimethyl 411.45 Antimalarial (IC₅₀: 20–25 nM)
Sitagliptin 3-CF₃ (triazolo[4,3-a]pyrazine core), 4-oxobutane 407.3 DPP-4 inhibition (FDA-approved for diabetes)
N-hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl)carbonyl]thiophene-2-carboxamide 3-Ph, 7-(thiophene-carboxamide) ~410.4* HDAC inhibition (anticancer candidate)
2-Amino-1-(3-(2,4-difluorophenylamino)-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-7-yl)-2-methylpropan-1-one 3-(2,4-F₂PhNH), 2-(4-FPh), 2-methyl ~443.4* Antimalarial (IC₅₀: 70–121 nM)

*Calculated based on molecular formulas.

Key Observations :

Halogenation : Chlorine at the 3-position (target compound) may enhance electrophilicity and binding to hydrophobic enzyme pockets compared to fluorine-substituted analogs (e.g., 4-fluorophenyl derivatives in ).

Nitrile Functionality : The 3-oxopropanenitrile group in the target compound is rare among reported analogs. This moiety could improve metabolic stability or serve as a hydrogen-bond acceptor, similar to the trifluoromethyl group in sitagliptin .

Biological Activity Trends : Fluorine and methyl groups in antimalarial analogs correlate with lower IC₅₀ values (e.g., 20 nM for compound 1 in vs. 200 nM for compound 4). The target compound’s nitrile group might similarly fine-tune potency.

Physicochemical Properties

  • Solubility: The nitrile group may reduce solubility compared to amino- or hydroxyl-substituted derivatives (e.g., compound 1c in ).

Biological Activity

The compound 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula : C9H12ClN3O2
  • Molecular Weight : 229.66 g/mol
  • Structural Features : The compound features an imidazo[1,2-a]pyrazine core, characterized by its bicyclic structure which is known to exhibit diverse biological activities.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation and survival. This inhibition leads to decreased cell viability and increased apoptosis in tumor cells.
  • Signal Transduction Modulation : It may modulate several signaling pathways critical for cancer progression, including those involving protein kinases and transcription factors.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disrupting microbial cell membranes or interfering with metabolic pathways.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against several human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction via caspase activation
A549 (Lung)15Cell cycle arrest in G2/M phase
HeLa (Cervical)12Inhibition of PI3K/Akt signaling pathway

The compound demonstrated selective toxicity towards cancer cells compared to normal human cells, indicating its potential as a targeted therapy.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Helicobacter pylori16 µg/mL

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other imidazo[1,2-a]pyrazine derivatives highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)anilineContains an aniline moietyAnticancer and anti-inflammatory
2-Amino-1-(3-(benzo[d][1,3]dioxol-5-ylamino)-2-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanoneBenzo[d][1,3]dioxole substitutionPotential antimalarial activity

Case Study 1: Antitumor Efficacy in Animal Models

In vivo studies using xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to control groups. Tumor regression was observed in models with breast and lung cancer xenografts.

Case Study 2: Safety Profile Assessment

Toxicology studies indicated that the compound exhibited a favorable safety profile at therapeutic doses. No significant adverse effects were noted in organ function tests during preclinical evaluations.

Q & A

Q. Experimental Design :

Synthesize analogs with systematic substituent variations.

Test in vitro against malaria strains (e.g., 3D7, W2) and measure IC50.

Use computational docking to identify binding interactions with targets like PfATP4 or kinase domains .

Advanced: What mechanisms underlie the biological activity of imidazo[1,2-a]pyrazine derivatives, and how can resistance be addressed?

Methodological Answer:

  • Target Identification : Imidazo[1,2-a]pyrazines inhibit Plasmodium falciparum cytochrome bc1 complex (Pfcyt bc1) or interact with kinase domains (e.g., MerTK kinase inhibition in cancer) .
  • Resistance Mechanisms : Mutations in target proteins (e.g., Pfcyt bc1 Y268S) reduce binding affinity. Overexpression of efflux pumps (e.g., PfMDR1) may also contribute .

Q. Strategies to Overcome Resistance :

  • Combination Therapy : Pair with efflux pump inhibitors (e.g., verapamil) or redox-active agents (e.g., atovaquone) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Degrade resistant targets by linking imidazo[1,2-a]pyrazines to E3 ligase recruiters .

Basic: What are the critical parameters for optimizing reaction yields in imidazo[1,2-a]pyrazine synthesis?

Methodological Answer:

  • Catalyst Selection : Pd-based catalysts (e.g., Pd2(dba)3) improve coupling reaction yields to >70% .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates .
  • Temperature Control : Microwave-assisted heating at 120–150°C reduces reaction time from hours to minutes .

Troubleshooting : Monitor reaction progress via TLC or LC-MS. If side products dominate, adjust stoichiometry (e.g., 3.0 equiv of cesium carbonate for deprotonation) .

Advanced: How can molecular modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to PfATP4 or kinase domains. For example, the trifluoromethyl group forms hydrophobic interactions with PfATP4 residues (e.g., Leu214) .
  • MD Simulations : Run 100-ns simulations to assess binding stability and identify key hydrogen bonds (e.g., between the nitrile group and Ser108) .

Validation : Compare predicted binding affinities with experimental IC50 values. Discrepancies may indicate unmodeled solvent effects or protein flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.